Aluminium heptan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium heptan-1-olate, also known as aluminum tri(1-heptanolate), is an organoaluminium compound with the molecular formula C21H45AlO3. This compound is characterized by the presence of aluminium bonded to three heptan-1-olate ligands. It is a part of the broader class of organometallic compounds, which have significant applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium heptan-1-olate can be synthesized through the reaction of aluminium alkyls with heptan-1-ol. The general reaction involves the substitution of alkyl groups with heptan-1-olate groups. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled reaction of aluminium metal with heptan-1-ol in the presence of a catalyst. The process requires precise temperature and pressure conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of aluminium oxides and other by-products.
Reduction: This compound can also participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: this compound is known to undergo substitution reactions where the heptan-1-olate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Various alcohols, amines, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aluminium oxides, while substitution reactions can produce a variety of organoaluminium compounds .
Scientific Research Applications
Aluminium heptan-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and the formation of carbon-carbon bonds.
Biology: Research is ongoing into its potential use in biological systems, although its applications are currently limited due to its reactivity.
Medicine: There is interest in exploring its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of aluminium heptan-1-olate involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of carbonyl compounds and the facilitation of nucleophilic attack on electrophilic centers .
Comparison with Similar Compounds
Aluminium isopropoxide: Another organoaluminium compound used as a catalyst in organic synthesis.
Aluminium ethoxide: Similar in structure and reactivity, used in the production of coatings and as a catalyst.
Aluminium sec-butoxide: Used in the synthesis of advanced materials and as a catalyst in various reactions.
Uniqueness: Aluminium heptan-1-olate is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in chemical reactions. Its longer carbon chain compared to other aluminium alkoxides provides different solubility and steric properties, making it suitable for specific applications .
Properties
CAS No. |
71411-84-2 |
---|---|
Molecular Formula |
C21H45AlO3 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
aluminum;heptan-1-olate |
InChI |
InChI=1S/3C7H15O.Al/c3*1-2-3-4-5-6-7-8;/h3*2-7H2,1H3;/q3*-1;+3 |
InChI Key |
PVNBGPRGXVOOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[O-].CCCCCCC[O-].CCCCCCC[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.